(4-((6-Nitro-1H-indol-1-yl)methyl)phenyl)methanol

Beschreibung

Overview of (4-((6-Nitro-1H-indol-1-yl)methyl)phenyl)methanol as a Research Target

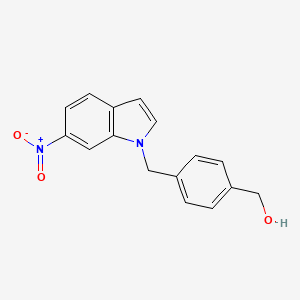

This compound (molecular formula: $$ \text{C}{16}\text{H}{14}\text{N}{2}\text{O}{3} $$, molecular weight: 282.3 g/mol) is a nitro-substituted indole derivative characterized by a hydroxymethylphenyl group attached to the nitrogen atom of a 6-nitroindole scaffold. Its structure combines a planar indole ring system with a nitro group at the 6-position and a benzyl alcohol moiety at the 1-position, creating a multifunctional platform for chemical modifications (Fig. 1). The compound’s electron-deficient nitro group and nucleophilic alcohol functionality enable diverse reactivity patterns, making it valuable for synthesizing complex heterocyclic systems.

Table 1: Key molecular properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{16}\text{H}{14}\text{N}{2}\text{O}{3} $$ |

| Molecular Weight | 282.3 g/mol |

| Key Functional Groups | Indole, Nitro, Benzyl alcohol |

Historical Context and Rationale for Academic Investigation

The compound first emerged in synthetic organic chemistry literature during early 21st-century efforts to expand indole-based pharmacophores. Its development parallels advancements in Fischer indole synthesis, a method refined for constructing nitro-substituted indoles through cyclization of arylhydrazines with ketones under acidic conditions. The nitro group’s introduction at the 6-position was strategically designed to enhance electronic polarization, facilitating subsequent nucleophilic aromatic substitutions or reductions to amine intermediates. Academic interest intensified following reports of nitroindoles’ bioactivity in modulating protein-protein interactions, particularly in oncology and virology research.

Relevance of Indole Derivatives in Contemporary Chemical Research

Indole derivatives constitute a cornerstone of medicinal chemistry, exemplified by their presence in 18% of FDA-approved small-molecule drugs. The scaffold’s versatility arises from its ability to:

- Mimic tryptophan residues in protein binding pockets

- Participate in π-π stacking interactions via its aromatic system

- Undergo regioselective functionalization at multiple positions

Nitro-substituted indoles, such as this compound, exhibit enhanced hydrogen-bonding capacity compared to non-nitrated analogs. This property has been exploited in designing kinase inhibitors and antiviral agents, where the nitro group serves as a hydrogen bond acceptor in target engagement. Recent patent literature highlights nitroindoles’ utility in developing caspase-3 inhibitors (US20040077646A1), underscoring their therapeutic potential.

Scope and Structure of the Present Review

This review systematically examines:

- Synthetic methodologies for this compound

- Structural and electronic characteristics influencing reactivity

- Applications in heterocyclic chemistry and drug discovery

- Future directions for nitroindole research

The analysis integrates data from peer-reviewed journals, patents, and chemical databases while excluding commercial product specifications and safety profiles per stated guidelines.

Eigenschaften

IUPAC Name |

[4-[(6-nitroindol-1-yl)methyl]phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-11-13-3-1-12(2-4-13)10-17-8-7-14-5-6-15(18(20)21)9-16(14)17/h1-9,19H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXXNVGBLHJCJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)CO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-((6-Nitro-1H-indol-1-yl)methyl)phenyl)methanol typically involves the Fischer indole synthesis method. This method uses an optically active cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid to yield the corresponding tricyclic indole . The reaction conditions include:

Reagents: Cyclohexanone, phenylhydrazine hydrochloride, methanesulfonic acid.

Solvent: Methanol.

Temperature: Reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(4-((6-Nitro-1H-indol-1-yl)methyl)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Electrophiles like halogens or sulfonyl chlorides.

Major Products Formed

Oxidation: Formation of (4-((6-Nitro-1H-indol-1-yl)methyl)benzaldehyde or (4-((6-Nitro-1H-indol-1-yl)methyl)benzoic acid).

Reduction: Formation of (4-((6-Amino-1H-indol-1-yl)methyl)phenyl)methanol.

Substitution: Formation of various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

(4-((6-Nitro-1H-indol-1-yl)methyl)phenyl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4-((6-Nitro-1H-indol-1-yl)methyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs are compared in Table 1, focusing on substituents, functional groups, and key physicochemical properties inferred from available data.

Table 1: Structural and Functional Comparison of (4-((6-Nitro-1H-indol-1-yl)methyl)phenyl)methanol and Analogs

Key Observations:

Substituent Effects: The 6-nitro group in the target compound contrasts with the 6-amino group in the hydrochloride analog . The tosyl group in (1-Tosyl-1H-Indol-3-Yl)Methanol introduces steric bulk and sulfonyl-based polarity, whereas the nitro group in the target compound may favor π-π stacking interactions.

However, the nitro group in the target compound may reduce solubility compared to the amino analog. Compared to (4-Butylphenyl)methanol , the indole and nitro groups in the target compound significantly increase molecular weight and likely reduce hydrophilicity.

Physicochemical and Predicted Properties

Collision Cross-Section (CCS) Analysis:

- The amino-substituted analog {4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride has a predicted CCS of 157.6 Ų for [M+H]+ . The target compound’s nitro group, being more polarizable, might result in a higher CCS, though experimental data is lacking.

Solubility and logP:

- The nitro group is expected to increase the target compound’s logP compared to the amino derivative, reducing aqueous solubility. In contrast, (4-Butylphenyl)methanol , lacking aromatic heterocycles, has a lower molecular weight and likely higher hydrophobicity.

Biologische Aktivität

(4-((6-Nitro-1H-indol-1-yl)methyl)phenyl)methanol, a compound featuring an indole moiety, has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article synthesizes current research findings and presents a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C₁₆H₁₄N₂O₃, which features a phenolic hydroxyl group and a nitro-substituted indole ring. The structural characteristics contribute to its reactivity and biological interactions.

Target Receptors and Pathways

Indole derivatives like this compound are known to interact with various biological receptors. They exhibit high affinity for receptors involved in cell signaling pathways, which are crucial for their anticancer effects.

Biological Activities

Research indicates that this compound may exhibit the following activities:

- Anticancer Activity : Studies have shown that derivatives of indole can selectively inhibit cancer cell lines such as HCT-116 (colon cancer), with IC₅₀ values indicating significant cytotoxicity. For example, certain derivatives demonstrated IC₅₀ values of 7.1 μM to 11.9 μM against this cell line .

- Antimicrobial Activity : The compound's structure suggests potential antibacterial properties against both Gram-positive and Gram-negative bacteria. Indole derivatives have been reported to show inhibitory effects on various bacterial strains, enhancing their therapeutic potential .

- Antiviral Activity : Preliminary studies suggest that certain indole derivatives possess antiviral properties, particularly against viruses like HIV and influenza .

Case Studies

- Anticancer Efficacy : In a study evaluating the anticancer effects of synthesized indole derivatives, this compound was tested alongside other compounds. The results indicated selective cytotoxicity towards cancer cells with minimal effects on normal epithelial cells .

- Antimicrobial Testing : A comprehensive evaluation of various indole-based compounds revealed that those with electron-withdrawing groups exhibited enhanced antibacterial activity. The compound's nitro group may play a role in this enhancement .

- Antiviral Screening : In vitro assays demonstrated that some indole derivatives could inhibit viral replication effectively. The compound's mechanism likely involves interference with viral entry or replication processes .

Table 1: Biological Activity Summary

Q & A

Q. Basic

- NMR Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for nitroindole protons; δ 4.5–5.0 ppm for benzyl CH₂) and ¹³C NMR (δ 150–155 ppm for nitro group) confirm structural integrity .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ (calc. for C₁₆H₁₃N₂O₃: 281.0926) .

- X-ray Crystallography : For absolute configuration, use SHELXL (SHELX suite) for refinement .

Data Table :

| Technique | Key Peaks/Shifts |

|---|---|

| ¹H NMR | δ 8.3 (s, 1H, indole-H), δ 5.1 (s, 2H, CH₂) |

| HRMS | m/z 281.0926 ([M+H]⁺) |

How can crystallographic data resolve ambiguities in molecular conformation?

Q. Advanced

- Single-crystal X-ray diffraction with SHELXL refines bond lengths/angles and identifies intermolecular interactions (e.g., hydrogen bonding between methanol -OH and nitro groups) .

- Key parameters : Space group (e.g., P2₁/c), R-factor (<0.05), and π-π stacking distances (3.5–4.0 Å between aromatic rings) .

- Validation : Compare experimental data with DFT-optimized structures to assess steric effects from the nitro group .

What environmental factors influence the compound’s stability, and how should it be stored?

Q. Basic/Advanced

- Light sensitivity : Nitro groups degrade under UV; store in amber vials at -20°C .

- pH stability : Conduct accelerated degradation studies (pH 1–13, 40°C) to identify hydrolysis-prone sites. Neutral buffers (pH 6–8) are optimal .

- Humidity : Lyophilize for long-term storage; DSC/TGA analysis determines decomposition temperatures .

What biological targets are plausible for this compound, and how can docking studies guide SAR?

Q. Advanced

- Targets : Nitroindoles often inhibit kinases (e.g., MAPK) or bind DNA via intercalation .

- Docking workflow :

- Prepare ligand (protonation states via MarvinSketch).

- Use AutoDock Vina with MAPK (PDB: 1A9) to assess binding affinity (ΔG < -8 kcal/mol suggests strong interaction) .

- Validate with MM-GBSA free-energy calculations.

- SAR Insights : Nitro group orientation and methanol hydrophilicity impact binding pocket occupancy .

How can contradictory solubility data from different studies be resolved experimentally?

Q. Advanced

- Method : Use shake-flask assays with HPLC quantification. Test in DMSO, methanol, and aqueous buffers (pH 7.4) .

- Analysis : Plot solubility vs. Hansen solubility parameters (δD, δP, δH) to identify optimal solvents .

- Conflicting Data : If literature reports vary (e.g., 0.1 mg/mL vs. 0.5 mg/mL), replicate under standardized conditions (25°C, 24h agitation) .

What computational tools are effective for retrosynthesis planning and ADMET prediction?

Q. Advanced

- Retrosynthesis : Pistachio/Bkms_metabolic models in AI-driven platforms (e.g., ChemAxon) propose routes via nitro reduction or Suzuki coupling .

- ADMET : SwissADME predicts bioavailability (%ABS >50% if LogP <3) and BBB permeability (TPSA <90 Ų) .

- Toxicity : ProTox-II flags potential hepatotoxicity from nitroarene metabolites .

What safety protocols are essential for handling this compound during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.